Enhanced Synthetic Yield
The compound 3',5'-Dichlorobiphenyl-2-carbaldehyde, as a member of the substituted biphenyl-2-carboxaldehyde class, benefits from a novel synthetic process that achieves yields of 75-85%, a significant improvement over the previous six-step method's 30-35% yield [1][2]. This is exemplified by the synthesis of the closely related 3,5-dichloro-4'-fluoro-1,1'-biphenyl-2-carboxaldehyde, which was obtained in 84% yield using the improved palladium-catalyzed coupling with eight molar equivalents of triphenylphosphine [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75-85% (class average via improved method) |
| Comparator Or Baseline | 30-35% (prior six-step method) |
| Quantified Difference | +40-55 percentage points (2.1-2.8x improvement) |
| Conditions | Palladium-catalyzed coupling with Grignard reagent in the presence of 6-8 molar equivalents of triphenylphosphine. |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram, improved availability, and reduced waste, making this compound a more economically viable and sustainable choice for procurement in multi-step synthesis.
- [1] Hoffman, W. F. Substituted biphenyl-2-carboxaldehydes. U.S. Patent 4,322,563, issued March 30, 1982. Example 1, yield data for 3,5-dichloro-4'-fluoro-1,1'-biphenyl-2-carboxaldehyde (84%). View Source
- [2] Hoffman, W. F. Substituted biphenyl-2-carboxaldehydes. U.S. Patent 4,322,563, issued March 30, 1982. Background on prior art yields (30-35%) and claimed yield range (75-85%). View Source
